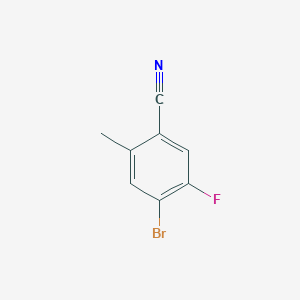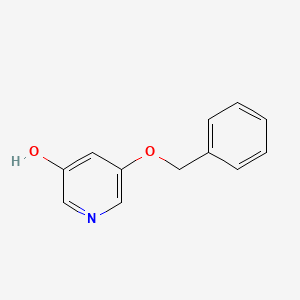
5-溴-2-甲氧基吡啶-3-硼酸
描述
5-Bromo-2-methoxypyridine-3-boronic acid is a useful research compound. Its molecular formula is C6H7BBrNO3 and its molecular weight is 231.84 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-2-methoxypyridine-3-boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-methoxypyridine-3-boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
多功能合成和化学转化
5-溴-2-甲氧基吡啶-3-硼酸被用作有机合成中的关键中间体,特别是在复杂分子结构的制备中。例如,它已被用于通过Suzuki反应多功能合成3,5-二取代的2-氟吡啶和2-吡啶酮,突显了其在构建具有潜在在药物化学和材料科学中应用的多取代吡啶衍生物中的实用性(Sutherland & Gallagher, 2003)。这个过程展示了该化合物在促进吡啶核中各种官能团的引入中的作用,增强了可实现的分子框架的多样性。
生物活性分子的合成
该化合物已被用于合成生物活性分子,如多巴胺D2和D3和5-羟色胺-3(5-HT3)受体拮抗剂。已报道了一种高效的合成路线,用于生产强效受体拮抗剂的关键羧酸基团,突显了其在治疗剂的开发中的重要性(Hirokawa, Horikawa, & Kato, 2000)。这突显了5-溴-2-甲氧基吡啶-3-硼酸在药物化学中的作用,特别是在创造具有潜在精神病学和神经学应用的化合物方面。
用于成像应用的放射配体合成
此外,5-溴-2-甲氧基吡啶-3-硼酸在合成正电子发射断层扫描(PET)成像的放射配体方面发挥了重要作用。合成[(11)C]MK-1064,一种用于成像促觉素-2受体的新PET放射配体,利用该化合物作为前体,强调了其在开发神经系统疾病诊断工具中的应用(Gao, Wang, & Zheng, 2016)。这种应用对于推动神经影像技术的发展和研究睡眠障碍尤为重要,展示了该化合物在促进对这些疾病的理解和治疗方面的潜力。
作用机制
Target of Action
Boronic acids are generally known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
5-Bromo-2-methoxypyridine-3-boronic acid is a boronic acid derivative, which are commonly used in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring its organic group to a metal catalyst (such as palladium) in a process known as transmetalation .
Biochemical Pathways
Boronic acids are known to participate in various biochemical reactions, including the formation of carbon-carbon bonds via suzuki-miyaura coupling .
Pharmacokinetics
Boronic acids are generally known for their good bioavailability and metabolic stability .
Result of Action
Boronic acids are known to exhibit various biological activities, including antibacterial, antifungal, and anticancer effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Bromo-2-methoxypyridine-3-boronic acid. For instance, the compound is recommended to be stored at a temperature of 2-8°C to maintain its stability . Furthermore, the compound’s reactivity can be influenced by the presence of other chemical species in the environment .
安全和危害
未来方向
The protodeboronation of pinacol boronic esters like 5-Bromo-2-methoxypyridine-3-boronic acid has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B . This suggests potential future applications in the synthesis of other complex molecules.
Relevant Papers The papers analyzed for this response include a study on the catalytic protodeboronation of pinacol boronic esters , a review on the selection of boron reagents for Suzuki–Miyaura coupling , and various sources providing information on the properties of 5-Bromo-2-methoxypyridine-3-boronic acid .
生化分析
Biochemical Properties
5-Bromo-2-methoxypyridine-3-boronic acid plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, facilitating the formation of complex organic structures. For instance, it is commonly used in the synthesis of β-alanine moieties and somatostatin receptor antagonists . The compound’s boronic acid group allows it to form reversible covalent bonds with diols and other nucleophiles, making it a versatile reagent in biochemical assays and drug development.
Cellular Effects
The effects of 5-Bromo-2-methoxypyridine-3-boronic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form covalent bonds with biomolecules can lead to the inhibition or activation of specific enzymes, thereby altering cellular activities. Studies have shown that it can affect the β-alanine moiety of αvβ3 antagonists, which are crucial for cell adhesion and migration .
Molecular Mechanism
At the molecular level, 5-Bromo-2-methoxypyridine-3-boronic acid exerts its effects through binding interactions with biomolecules. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, leading to enzyme inhibition or activation. This mechanism is particularly relevant in the context of Suzuki-Miyaura coupling reactions, where the compound facilitates the formation of carbon-carbon bonds by interacting with palladium catalysts . Additionally, its interactions with proteins and enzymes can result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-2-methoxypyridine-3-boronic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under ambient conditions but may degrade over extended periods . Long-term exposure to the compound can lead to alterations in cellular activities, including changes in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of 5-Bromo-2-methoxypyridine-3-boronic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme activation and improved cellular function. At high doses, it can cause toxic or adverse effects, including enzyme inhibition and cellular damage . Threshold effects have been observed, indicating that the compound’s impact is dose-dependent and requires careful monitoring in experimental settings.
Metabolic Pathways
5-Bromo-2-methoxypyridine-3-boronic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s boronic acid group allows it to participate in reversible covalent bonding with biomolecules, affecting metabolic processes . These interactions can lead to changes in the levels of specific metabolites and alterations in cellular metabolism.
Transport and Distribution
Within cells and tissues, 5-Bromo-2-methoxypyridine-3-boronic acid is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . The compound’s ability to form covalent bonds with biomolecules also affects its transport and distribution, leading to targeted effects on cellular function.
Subcellular Localization
The subcellular localization of 5-Bromo-2-methoxypyridine-3-boronic acid is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its interactions with biomolecules within these compartments can lead to localized effects on cellular activities, including enzyme inhibition or activation and changes in gene expression.
属性
IUPAC Name |
(5-bromo-2-methoxypyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BBrNO3/c1-12-6-5(7(10)11)2-4(8)3-9-6/h2-3,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIMPFSRSIJTVLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1OC)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BBrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30629627 | |
| Record name | (5-Bromo-2-methoxypyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30629627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850864-59-4 | |
| Record name | B-(5-Bromo-2-methoxy-3-pyridinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850864-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Bromo-2-methoxypyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30629627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B1289857.png)








